![molecular formula C22H19FN4OS B2776990 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1226444-47-8](/img/no-structure.png)

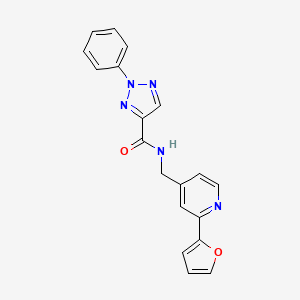

2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

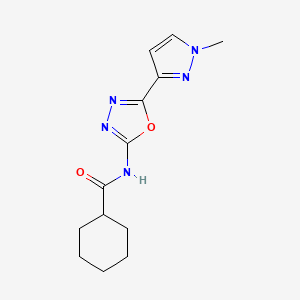

2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one, also known as FPPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thieno[3,2-d]pyrimidin-4(3H)-one derivatives, which have been found to exhibit a range of biological activities. In

Scientific Research Applications

Antimicrobial Activity

Research by Yurttaş et al. (2016) has shown that derivatives of the compound, specifically dithiocarbamate derivatives bearing thiazole/benzothiazole rings, exhibit significant antimicrobial activity against a variety of microorganism strains. This indicates the potential of these compounds in developing new antimicrobial agents (Yurttaş et al., 2016).

Antitumor Activity

A study by Naito et al. (2005) focused on the synthesis and evaluation of 3-phenylpiperazinyl-1-trans-propenes and related compounds for their cytotoxic activity against several tumor cell lines. Compounds with specific substituents showed potent antitumor activity, suggesting the therapeutic potential of these molecules in cancer treatment (Naito et al., 2005).

Antibacterial Evaluation

Sunduru et al. (2011) synthesized novel 8-fluoro Norfloxacin derivatives, incorporating piperazinyl derivatives with 1,3,5-triazine and pyrimidine, and evaluated their antibacterial activity. These compounds showed increased potency against methicillin-resistant and vancomycin-resistant Staphylococcus aureus, highlighting their potential as antibacterial agents (Sunduru et al., 2011).

5-HT2 Antagonist Activity

Watanabe et al. (1992) prepared a series of compounds with a 4-[bis(4-fluorophenyl)methylene]piperidine or 4-(4-fluorobenzoyl)piperidine group, testing them for 5-HT2 and alpha 1 receptor antagonist activity. Among these, specific derivatives exhibited potent 5-HT2 antagonist activity, indicating their potential in treating disorders related to serotonin imbalance (Watanabe et al., 1992).

Mechanism of Action

Target of Action

The primary target of this compound is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy . This compound is more selective to ENT2 than to ENT1 .

Mode of Action

This compound interacts with its targets, the ENTs, by inhibiting their function . The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the affinity constant (Km) . This suggests that the compound is an irreversible and non-competitive inhibitor .

Biochemical Pathways

The inhibition of ENTs affects the transport of nucleosides across the cell membrane, which can impact various biochemical pathways. For instance, it can disrupt nucleotide synthesis and the regulation of adenosine function . The exact downstream effects would depend on the specific cellular context.

Result of Action

The inhibition of ENTs by this compound can lead to a decrease in nucleotide synthesis and a disruption in the regulation of adenosine function . This can have various molecular and cellular effects, depending on the specific cellular context.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one' involves the synthesis of two key intermediates, which are then coupled together to form the final product. The first intermediate is 2-(2-fluorophenyl)piperazine, which is then reacted with 2-bromo-5-nitrothiophene to form the second intermediate, 2-(2-fluorophenyl)piperazin-1-yl)-5-nitrothiophene. This intermediate is then reduced and cyclized to form the final product.", "Starting Materials": [ "2-fluoroaniline", "piperazine", "2-bromo-5-nitrothiophene", "phenylacetic acid", "thionyl chloride", "acetic anhydride", "sodium borohydride", "acetic acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: Synthesis of 2-(2-fluorophenyl)piperazine by reacting 2-fluoroaniline with piperazine in ethanol under reflux conditions.", "Step 2: Synthesis of 2-(2-fluorophenyl)piperazin-1-yl)-5-nitrothiophene by reacting 2-(2-fluorophenyl)piperazine with 2-bromo-5-nitrothiophene in acetic acid and thionyl chloride.", "Step 3: Reduction of the nitro group in 2-(2-fluorophenyl)piperazin-1-yl)-5-nitrothiophene using sodium borohydride in ethanol.", "Step 4: Cyclization of the reduced intermediate in step 3 with phenylacetic acid in the presence of sodium hydroxide to form the final product, 2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one." ] } | |

CAS RN |

1226444-47-8 |

Product Name |

2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one |

Molecular Formula |

C22H19FN4OS |

Molecular Weight |

406.48 |

IUPAC Name |

2-[4-(2-fluorophenyl)piperazin-1-yl]-7-phenyl-3H-thieno[3,2-d]pyrimidin-4-one |

InChI |

InChI=1S/C22H19FN4OS/c23-17-8-4-5-9-18(17)26-10-12-27(13-11-26)22-24-19-16(15-6-2-1-3-7-15)14-29-20(19)21(28)25-22/h1-9,14H,10-13H2,(H,24,25,28) |

InChI Key |

CFSUXHMVZLDFCU-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1C2=CC=CC=C2F)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5 |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-acetamidobenzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2776912.png)

![N-(2-ethoxyphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2776913.png)

![1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-1'-carboxamide](/img/structure/B2776917.png)

![Ethyl 5-acetyl-4-(4-nitrophenyl)-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B2776925.png)

![2-[4-(Benzyloxy)phenoxy]acetohydrazide](/img/structure/B2776926.png)

![2-[(3-Chlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2776928.png)

![(E)-6-(2-(naphthalen-1-ylmethylene)hydrazinyl)-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B2776930.png)